6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
Overview
Description
6,8-Dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a chromene precursor followed by nitration and subsequent functional group modifications. The reaction conditions often involve the use of bromine or brominating agents, nitrating agents such as nitric acid, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine atoms can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The presence of the nitro group suggests potential activity as an electron acceptor, which can interfere with cellular processes. The bromine atoms and methoxy groups may also contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline
- 6,8-Dibromo-2-(3,4-dimethoxyphenyl)-2H-chromene
Uniqueness
Compared to similar compounds, 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, methoxy, and nitro groups in the chromene scaffold makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO5/c1-23-14-4-3-9(7-15(14)24-2)17-13(20(21)22)6-10-5-11(18)8-12(19)16(10)25-17/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMHARDYQUOMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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